Intedanib-d8
CAS No.: 1624587-87-6
Cat. No.: VC0104724
Molecular Formula: C₃₁H₂₅D₈N₅O₄
Molecular Weight: 547.67
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1624587-87-6 |
---|---|
Molecular Formula | C₃₁H₂₅D₈N₅O₄ |
Molecular Weight | 547.67 |
Introduction
Chemical Identity and Physical Properties
Nintedanib-d8 is definitively identified by the Chemical Abstracts Service (CAS) registry number 1624587-87-6, providing a unique identifier for this specific deuterated compound . The molecular formula C₃₁H₂₅D₈N₅O₄ indicates the presence of 31 carbon atoms, 25 hydrogen atoms, 8 deuterium atoms, 5 nitrogen atoms, and 4 oxygen atoms, resulting in a precise molecular weight of 547.67-547.68 g/mol . The systematic IUPAC name for this compound is methyl (Z)-3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate, which accurately describes its complex molecular structure with deuterium atoms specifically incorporated into the methylpiperazinyl portion . Notable physical characteristics of Nintedanib-d8 are summarized in the following table, though many physical parameters remain undetermined in the current literature:
Property | Value |
---|---|
CAS Number | 1624587-87-6 |
Molecular Formula | C₃₁H₂₅D₈N₅O₄ |
Molecular Weight | 547.67-547.68 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
The compound can be alternatively referred to as (3Z)-2,3-Dihydro-3-[[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl]amino]phenyl]amino]phenylmethylene]-2-oxo-H-Indole-6-carboxylic Acid Methyl Ester-d8, which is recognized in some chemical databases and literature . Despite the comprehensive nomenclature, physical property data beyond molecular weight remains limited in current scientific databases, reflecting the specialized nature of this research compound.
Structural Features and Relationship to Parent Compound
Structural Characteristics
Nintedanib-d8 maintains the core structural framework of Nintedanib while incorporating eight deuterium atoms specifically in the methylpiperazinyl moiety (positions 2,2,3,3,5,5,6,6) . This strategic deuteration ensures that while the compound exhibits different mass spectrometric properties, it retains virtually identical chemical reactivity to the non-deuterated parent compound. The structure includes several key pharmacophoric elements: an indole core, a carboxymethyl group, a phenylaminophenyl segment, and the deuterated methylpiperazinyl acetamide portion . The Z-configuration of the exocyclic double bond is critical for the compound's specific three-dimensional orientation, which impacts its physical properties and analytical behavior.
Parent Compound Significance
The parent compound, Nintedanib (BIBF 1120), functions as a potent triple angiokinase inhibitor targeting multiple receptor tyrosine kinases with significant clinical applications . Specifically, Nintedanib inhibits Vascular Endothelial Growth Factor Receptors (VEGFR1/2/3) with IC50 values of 34 nM, 13 nM, and 13 nM respectively; Fibroblast Growth Factor Receptors (FGFR1/2/3) with IC50 values of 69 nM, 37 nM, and 108 nM respectively; and Platelet-Derived Growth Factor Receptors (PDGFRα/β) with IC50 values of 59 nM and 65 nM respectively . These inhibitory properties establish Nintedanib as an important therapeutic agent in the treatment of idiopathic pulmonary fibrosis (IPF), with clinical efficacy demonstrated through extensive clinical trials including the INPULSIS studies . Understanding the parent compound's pharmacological profile is essential for contextualizing the analytical applications of Nintedanib-d8 and appreciating its value in pharmaceutical research.
Applications in Research and Analysis
Analytical Standard Applications
Deuterium Labeling Significance
Mass Spectrometric Properties
The mass spectrometric behavior of Nintedanib-d8 provides valuable diagnostic information for analytical method development and compound identification . In LC-MS analyses, Nintedanib-d8 exhibits characteristic mass spectral peaks, including major fragments at m/z 540.2598, 113.1072, and 70.0651, which differ from the corresponding fragments of non-deuterated Nintedanib due to the mass shift caused by deuterium substitution . These distinct spectral patterns enable selective detection and quantification of both the deuterated standard and the non-deuterated analyte in the same sample, even when they co-elute chromatographically. Understanding these mass spectrometric properties is essential for developing robust analytical methods and interpreting complex data in pharmacokinetic studies, metabolism investigations, and other pharmaceutical applications.
Clinical Research Context
The development and application of Nintedanib-d8 must be understood within the broader context of clinical research on Nintedanib for pulmonary fibrosis and other conditions . The INPULSIS trials, consisting of two replicate Phase III, randomized, double-blind studies, compared the efficacy and safety of Nintedanib 150 mg twice daily with placebo in patients with idiopathic pulmonary fibrosis (IPF) . These trials enrolled 1066 patients in 24 countries, with primary endpoints focusing on the annual rate of decline in forced vital capacity (FVC) . The extension study, INPULSIS-ON, provided long-term efficacy and safety data on Nintedanib in patients who completed the initial 52-week treatment period . This robust clinical research program established Nintedanib as an important therapeutic option for IPF, highlighting the significance of accurate analytical methods—facilitated by standards like Nintedanib-d8—in drug development, clinical trials, and post-marketing surveillance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume